N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
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Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydroquinoline-Embedded Compounds : Research by Borgohain et al. (2017) focused on synthesizing tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides using N-aryl-2-fluorobenzenesulfonamides, which are structurally related to the compound . This process is significant for creating novel chemical entities with potential applications in medicinal chemistry (Borgohain et al., 2017).
Cyanation of C-H Bonds : Chaitanya et al. (2013) described a method for cyanating chelation-assisted C-H bonds, employing compounds similar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide. This process is vital for synthesizing various benzonitrile derivatives in medicinal chemistry (Chaitanya et al., 2013).
Biological and Medicinal Applications
Pro-apoptotic Effects in Cancer Cells : Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments, similar in structure to the compound . These compounds were found to induce apoptosis in cancer cells by activating pro-apoptotic genes and pathways (Cumaoğlu et al., 2015).
Anticancer Agents : A study by Redda et al. (2010) highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, focusing on their potential as anticancer agents. These compounds, which include structures related to the specified compound, showed cytotoxic activity against breast cancer cell lines (Redda et al., 2010).
Tubulin Polymerization Inhibitors : Srikanth et al. (2016) developed 2-anilino-3-aroylquinolines, which demonstrated notable antiproliferative activity and tubulin polymerization inhibition, suggesting potential applications in cancer therapeutics (Srikanth et al., 2016).
Catalytic and Synthesis Applications
Photocatalytic Applications : Ohkubo et al. (2013) explored photocatalytic reactions involving compounds similar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide, demonstrating their potential in organic synthesis and material science (Ohkubo et al., 2013).
Palladium-Catalyzed Reactions : Xia et al. (2014) reported on palladium-catalyzed C-H activation and intermolecular annulation with allenes, using compounds related to the specified compound. This highlights its utility in facilitating complex chemical reactions (Xia et al., 2014).
properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-13-20(24)8-10-22(16)30(28,29)25-21-9-7-17-11-12-26(15-19(17)14-21)23(27)18-5-3-2-4-6-18/h2-10,13-14,25H,11-12,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOZNFVIIHXUFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
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